molecular formula C17H16N4O4 B2453199 3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034237-11-9

3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2453199
CAS No.: 2034237-11-9
M. Wt: 340.339
InChI Key: AXTQNSGAEZEDND-UHFFFAOYSA-N
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Description

Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Research by Golec, Scrowston, and Dunleavy (1992) focused on the synthesis of tricyclic heteroaromatic systems containing bridgehead nitrogen atoms, elaborating on methods to generate fused 1,2,4-triazoles and pyrimido[5′4′:4,5]pyrazolo[3,2-c][1,2,4]triazines, which share structural motifs with the compound of interest (Golec, Scrowston, & Dunleavy, 1992).

  • Antimicrobial Activity of Related Compounds : Prakash et al. (2010) synthesized a series of compounds related to the target molecule, which exhibited significant in vitro antibacterial and antifungal activities, highlighting the potential of these heterocyclic compounds in developing new antimicrobial agents (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).

Biological Activities

  • Antibacterial Agents : Genin et al. (2000) explored the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aiming to expand their spectrum against Gram-negative organisms. This research provides insights into the antibacterial potential of oxazolidinone derivatives, which could include the compound of interest (Genin et al., 2000).

  • Leukemia Treatment : A study by Hall et al. (2001) found that derivatives of 1,2,4-triazolidine-3,5-diones, including compounds structurally related to the target molecule, served as potent inhibitors of human leukemia Type II IMP dehydrogenase activity, suggesting their utility in cancer treatment (Hall, Barnes, Ward, Wheaton, Warren, & Izydore, 2001).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound is structurally related to 1H-Pyrazol-5-amine, 3-methyl-1-phenyl , which is a known chemical structure.

Biochemical Pathways

Pyrazole derivatives have been shown to exhibit a wide range of biological activities . For example, some pyrazole derivatives have demonstrated cytotoxic activity on several human cell lines

Pharmacokinetics

The compound’s molecular weight (as per the related compound 1h-pyrazol-5-amine, 3-methyl-1-phenyl ) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution profiles

Result of Action

Based on its structural similarity to other pyrazole derivatives, it may have potential antiproliferative effects on certain cell lines

Future Directions

Pyrazole compounds continue to attract attention due to their diverse biological activities and their potential applications in various fields of science . Therefore, future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

Properties

IUPAC Name

3-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11-14(7-18-21(11)12-5-3-2-4-6-12)16(23)19-8-13(9-19)20-15(22)10-25-17(20)24/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTQNSGAEZEDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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